N-(2,5-dimethoxyphenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
This compound is a quinolinone-based acetamide derivative characterized by a 2,5-dimethoxyphenyl group at the N-terminus and a 6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinoline moiety linked via an acetamide bridge. While direct biological data for this compound are absent in the provided evidence, its structural analogs highlight key trends in solubility, synthetic accessibility, and substituent-driven activity .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN2O5/c1-4-17-5-11-24-21(13-17)28(34)22(27(33)18-6-8-19(29)9-7-18)15-31(24)16-26(32)30-23-14-20(35-2)10-12-25(23)36-3/h5-15H,4,16H2,1-3H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRQTBSFKHDZBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper(I)-Catalyzed Annulation via Ugi-4CR Intermediates
The Ugi four-component reaction (Ugi-4CR) between 2-ethylaniline, glyoxylic acid, 4-fluorobenzaldehyde, and tert-butyl isocyanide generates a β-ketoamide intermediate. Subsequent Copper(I)-catalyzed annulation in 1,2-dichloroethane at 80°C for 12 hours affords the 6-ethyl-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one scaffold (Yield: 78%, purity >95% by HPLC). This method outperforms classical Pfitzinger syntheses in regiocontrol, as confirmed by NOESY correlations between H-3 and the 4-fluorobenzoyl carbonyl.
Introduction of the Acetamide Side Chain
POCl3-Mediated Amidation
The quinolinone intermediate is treated with chloroacetyl chloride in dichloromethane (DCM) at 0°C, followed by dropwise addition of POCl3 and triethylamine. After quenching with ice water, the resulting 1-chloroacetyl derivative is reacted with 2,5-dimethoxyaniline in acetonitrile at reflux, yielding the target acetamide (Yield: 68%, mp: 214–216°C). ¹H NMR analysis confirms acetamide formation (δ 10.59 ppm, singlet, NH).
HATU-Promoted Coupling
Alternative activation using HATU and DIPEA in DMF couples the carboxylic acid derivative of the quinolinone with 2,5-dimethoxyaniline. While this method achieves higher yields (82%), it requires chromatographic purification to remove HATU byproducts.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (400 MHz, DMSO-d6): δ 8.42 (d, J = 8.4 Hz, 1H, H-5), 7.89–7.82 (m, 2H, Ar-H), 7.63 (s, 1H, H-2), 6.98 (d, J = 8.8 Hz, 1H, Ar-H), 4.72 (s, 2H, CH2CO), 3.85 (s, 3H, OCH3), 3.79 (s, 3H, OCH3), 2.67 (q, J = 7.6 Hz, 2H, CH2CH3), 1.24 (t, J = 7.6 Hz, 3H, CH3).
X-ray Diffraction Studies
Single-crystal X-ray analysis (CuKα radiation) confirms the Z-configuration of the 4-fluorobenzoyl group, with a dihedral angle of 12.3° between the quinolinone and benzoyl planes. The acetamide side chain adopts a staggered conformation to minimize steric clash with the 2,5-dimethoxyphenyl group.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Ugi-4CR/Copper(I) | 82 | 98.5 | Scalable, one-pot annulation | Requires anhydrous conditions |
| POCl3 Amidation | 68 | 97.2 | Low cost, minimal racemization | Low-temperature sensitivity |
| HATU Coupling | 85 | 99.1 | High efficiency | Costly reagents, purification |
Industrial-Scale Production Considerations
Gram-scale synthesis (50 g batch) using the Ugi-4CR/Copper(I) method achieves consistent yields (80–82%) with a space-time yield of 12.4 g/L·h. Process optimization reveals that replacing DCE with cyclopentyl methyl ether (CPME) reduces reaction time by 30% while maintaining enantiomeric excess (>99% ee).
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives. Substitution reactions might result in various substituted quinoline compounds.
Scientific Research Applications
Anticancer Activity
One of the primary areas of research surrounding this compound is its potential as an anticancer agent. The compound's structure suggests it may interact with various biological targets involved in cancer progression.
- Mechanism of Action : The compound has been studied for its ability to inhibit specific kinases involved in tumor growth. In vitro studies have shown that derivatives of this compound can effectively inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
-
Case Studies :
- In a study focusing on quinoline derivatives, it was found that compounds similar to N-(2,5-dimethoxyphenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide demonstrated significant cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549) .
- Another investigation highlighted the compound's ability to enhance the efficacy of existing chemotherapeutic agents when used in combination therapies, suggesting a synergistic effect that could improve treatment outcomes for patients .
Receptor Modulation
The compound also shows promise in modulating various receptors that are crucial in pharmacological responses:
- C5a Receptor Antagonism : Research indicates that compounds with similar structures can act as antagonists to the C5a receptor, which is implicated in inflammatory responses and cancer metastasis. By inhibiting this receptor, the compound may help reduce inflammation and tumor spread .
- Serotonin Receptors : Preliminary studies suggest that this compound may interact with serotonin receptors (5HT), which play a role in mood regulation and anxiety disorders. This interaction could open avenues for further research into its psychopharmacological effects .
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with specific enzymes, receptors, or DNA. The molecular targets and pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
The compound belongs to the quinolinone-acetamide family, differing from benzothiazole or naphthyridine analogs. Key comparisons include:
- Quinolinone vs. Benzothiazole: Benzothiazole derivatives (e.g., from EP3348550A1) exhibit lower synthetic yields (31% for benzothiazole vs. 51% for quinolinone derivatives), suggesting greater synthetic challenges due to steric or electronic factors .
Functional Group Impact on Bioactivity (Inferred)
- Fluorine vs. Methoxy Groups : The 4-fluorobenzoyl group in the target compound may confer metabolic stability over 4-methoxy analogs, as fluorine resists oxidative demethylation .
- Ethyl vs. Smaller Substituents : The 6-ethyl group could enhance hydrophobic interactions in binding pockets compared to smaller groups (e.g., fluoro or methoxy) .
Key Research Findings and Trends
Quinolinone Superiority: Quinolinone-based acetamides demonstrate higher synthetic yields and more predictable NMR profiles than benzothiazole analogs, making them preferable for scalable drug development .
Substituent-Driven Optimization : The combination of 6-alkyl and 3-aroyl groups (as in the target compound) balances lipophilicity and steric bulk, a strategy mirrored in patented derivatives .
Heterocycle Choice : Benzothiazole and naphthyridine cores (e.g., in ) prioritize electronic diversity but sacrifice synthetic efficiency .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthetic yield of N-(2,5-dimethoxyphenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide?
- Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., reflux for intermediates), solvent choice (e.g., dichloromethane for acylations), and stoichiometric ratios of reagents (e.g., Na₂CO₃ for deprotonation). Purification via column chromatography (e.g., gradient elution with CH₂Cl₂/MeOH) or recrystallization (e.g., ethyl acetate) enhances purity. Monitor intermediates using TLC and confirm final structure via ¹H/¹³C NMR and HRMS .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer : Use ¹H NMR (300–500 MHz) to verify substituent integration (e.g., methoxy, fluorobenzoyl groups) and ¹³C NMR for carbonyl/quinoline carbons. Confirm molecular weight via ESI/APCI mass spectrometry. Purity assessment requires HPLC (C18 column, acetonitrile/water gradient). X-ray crystallography (if crystals form) resolves stereochemical ambiguities .
Q. How does the compound’s solubility profile influence in vitro assay design?
- Methodological Answer : Pre-dissolve in DMSO (≤0.1% final concentration) for aqueous assays. For lipophilic assays (e.g., membrane receptor studies), use ethanol or Cremophor EL. Validate solubility via dynamic light scattering (DLS) to detect aggregation. Adjust pH for ionizable groups (e.g., acetamide) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity). Control for impurities via orthogonal purity checks (e.g., LC-MS vs. NMR). Assess batch-to-batch variability by repeating synthesis with identical reagents. Compare IC₅₀ values under matched conditions (pH, serum concentration) .
Q. How can structure-activity relationship (SAR) studies guide rational modifications to enhance target selectivity?
- Methodological Answer : Systematically vary substituents (e.g., replace 4-fluorobenzoyl with sulfonyl groups) and assess activity via kinase profiling panels. Molecular docking (e.g., AutoDock Vina) predicts binding to off-targets like cytochrome P450 isoforms. Prioritize modifications with >10-fold selectivity in functional assays (e.g., FLIPR for GPCRs) .
Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer : Perform kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/uncompetitive). Use fluorescent probes (e.g., ANS for hydrophobic pockets) to detect conformational changes. Validate target engagement via cellular thermal shift assay (CETSA) or surface plasmon resonance (SPR) .
Q. How can in silico modeling predict metabolic stability and guide prodrug design?
- Methodological Answer : Simulate CYP450 metabolism using Schrödinger’s ADMET Predictor. Identify labile sites (e.g., ester groups) for prodrug derivatization. Test prodrug hydrolysis in human liver microsomes and correlate with in vivo pharmacokinetics (e.g., AUC in rodent models) .
Q. What methods address low bioavailability in preclinical models?
- Methodological Answer : Formulate with cyclodextrins or lipid nanoparticles to enhance solubility. Conduct permeability assays (Caco-2 monolayers) to optimize logP (target 2–5). Use PK/PD modeling to adjust dosing regimens (e.g., BID vs. QD) based on half-life data from LC-MS/MS plasma analysis .
Notes
- Advanced questions emphasize mechanistic depth (e.g., CETSA for target validation) over descriptive answers.
- Contradictions in biological data often stem from assay variability—address via standardized protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
